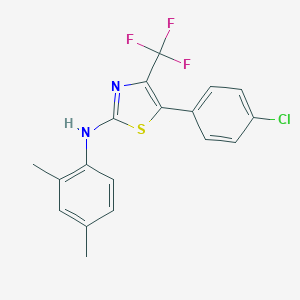

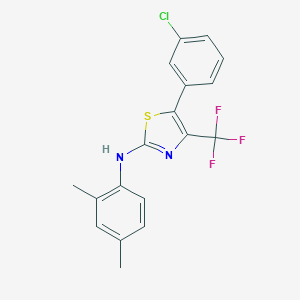

![molecular formula C13H11NO3S2 B394168 4-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]benzoesäure CAS No. 107625-05-8](/img/structure/B394168.png)

4-[(E)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is an organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also features a benzoic acid moiety, which is a common structural motif in organic chemistry known for its carboxylic acid functional group.

Wissenschaftliche Forschungsanwendungen

Synthese von Benzamiden

Die Verbindung kann bei der Synthese von Benzamid-Derivaten verwendet werden . Die Reaktion wird durch direkte Kondensation von Benzoesäuren und Aminen unter Ultraschallbestrahlung durchgeführt . Dieses Verfahren ist aufgrund der Verwendung eines überlegenen und wiedergewinnbaren Katalysators, kurzer Reaktionszeiten, einfacher Verfahrensweise, hoher Ausbeuten und umweltfreundlicher Prozesse von Vorteil .

Pharmazeutische Anwendungen

Benzamide, die mit dieser Verbindung synthetisiert werden können, werden in der pharmazeutischen Industrie weit verbreitet eingesetzt . Sie finden sich in den Strukturen von potenziellen Wirkstoffverbindungen wie Loperamid (Antidiarrhoikum), Acetaminophen (Analgetikum), Lidocain (Lokalanästhetikum), Atorvastatin (Cholesterinsenker), Lisinopril (Hemmer des Angiotensin-Converting-Enzyms), Valsartan (Blockade von Angiotensin-II-Rezeptoren), Sorafenib und Diltiazem (Kalziumkanalblocker, die zur Behandlung von Angina pectoris und Bluthochdruck eingesetzt werden), Lipitor und Vyvanse .

Industrielle Anwendungen

Benzamide werden auch in Industrien wie Papier, Kunststoff und Gummi eingesetzt . Sie werden auch als Zwischenprodukt bei der Synthese von therapeutischen Mitteln verwendet .

Pd-katalysierte C–H-Funktionalisierung

Die Verbindung kann eine vielseitige Rolle in Pd-katalysierten proximalen und distalen C–H-Aktivierungsreaktionen spielen . Diese Reaktionen könnten in der pharmazeutischen und agrochemischen Industrie eingesetzt werden .

Landwirtschaftliche Anwendungen

Wie oben erwähnt, kann die Verbindung in der agrochemischen Industrie verwendet werden, da sie eine Rolle in Pd-katalysierten C–H-Aktivierungsreaktionen spielt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves the condensation of 3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidine with a suitable benzoic acid derivative. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[(E)-(3-ethyl-4-oxo-2

Eigenschaften

IUPAC Name |

4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETYXVJXDXKBT-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(Anilinocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B394088.png)

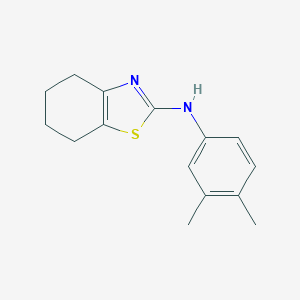

![N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394090.png)

![(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394094.png)

![7-(4-chlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B394095.png)

![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)

![3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)

![5'-METHYL-3'-(4-METHYLPHENYL)-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE](/img/structure/B394104.png)

![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)